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Compound of Interest

Compound Name: Z-Lys-obzl benzenesulfonate

Cat. No.: B554315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-Lys-OBzl benzenesulfonate is a valuable building block in peptide synthesis. It is a

derivative of the amino acid L-lysine where the α-amino group is protected by a

benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). The

benzenesulfonate salt form enhances the compound's stability and handling properties. This

protected amino acid is particularly useful in solution-phase peptide synthesis for the controlled

incorporation of lysine residues into a peptide chain. These application notes provide detailed

protocols for the use of Z-Lys-OBzl benzenesulfonate in peptide coupling reactions and

subsequent deprotection steps.
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Property Value

CAS Number 68973-36-4

Molecular Formula C₂₁H₂₆N₂O₄ · C₆H₆O₃S

Molecular Weight 528.6 g/mol

Appearance White to off-white solid

Purity ≥98%

Storage Store at -20°C for long-term stability.[1]

Applications
Z-Lys-OBzl benzenesulfonate serves as a key intermediate in the synthesis of various

peptides and complex molecules:

Peptide Synthesis: It is a fundamental building block for introducing lysine residues into

peptide sequences during solution-phase synthesis.

Synthesis of Glucosepane: This compound has been utilized in the total synthesis of

glucosepane, a complex protein cross-link implicated in diabetes and aging.[2][3]

Biochemical Reagents: It can be used as a reference compound in biochemical assays,

particularly in studies related to succinylated proteins.

Experimental Protocols
Peptide Coupling Reaction: Synthesis of a Dipeptide
This protocol describes a general procedure for the coupling of Z-Lys-OBzl benzenesulfonate
with another amino acid ester (e.g., Glycine methyl ester hydrochloride) to form a dipeptide.

Materials:

Z-Lys-OBzl benzenesulfonate

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

1 M aqueous hydrochloric acid (HCl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Free Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in

anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents)

dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride salt and generate the

free amine.

Activation of Carboxylic Acid: In a separate flask, dissolve Z-Lys-OBzl benzenesulfonate
(1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

Coupling: To the solution from step 2, add the free amine solution from step 1. Cool the

resulting mixture to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM

dropwise to the reaction mixture.

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room

temperature and stir overnight.

Work-up:

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude dipeptide.

Purification: Purify the crude product by silica gel column chromatography using a suitable

solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected

dipeptide (Z-Lys-Gly-OMe OBzl).

Quantitative Data (Representative):

Reactant/Product
Molecular Weight (
g/mol )

Equivalents Typical Yield (%)

Z-Lys-OBzl

benzenesulfonate
528.6 1.0 -

H-Gly-OMe·HCl 125.56 1.0 -

DCC 206.33 1.1 -

HOBt 135.12 1.1 -

TEA 101.19 1.1 -

Z-Lys(Z)-Gly-OMe 457.51 - 85-95

Deprotection of Z and OBzl Groups
The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups can be removed

simultaneously or selectively.

This method is a mild and efficient way to remove both the Z and OBzl groups.

Materials:

Protected peptide (e.g., Z-Lys-Gly-OMe OBzl)
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10% Palladium on carbon (Pd/C)

Formic acid or Ammonium formate

Methanol (MeOH)

Celite®

Procedure:

Dissolve the protected peptide in methanol.

Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.[4][5]

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst.

Wash the Celite® pad with methanol.

Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain

the deprotected dipeptide.

Quantitative Data (Representative):

Parameter Value

Reaction Time 1-4 hours

Temperature Room Temperature

Typical Yield >90%[4]

This is a harsher method suitable for peptides that are stable to strong acidic conditions.
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Materials:

Protected peptide

33% Hydrogen bromide (HBr) in acetic acid

Anhydrous diethyl ether

Procedure:

Dissolve the protected peptide in a minimal amount of glacial acetic acid.

Add a solution of 33% HBr in acetic acid.

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

Upon completion, precipitate the deprotected peptide hydrobromide salt by adding cold,

anhydrous diethyl ether.

Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under

vacuum.

Quantitative Data (Representative):

Parameter Value

Reaction Time 1-2 hours

Temperature Room Temperature

Typical Yield 70-90%

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Coupling

Deprotection

Z-Lys-OBzl
benzenesulfonate

Coupling ReactionAmino Acid Ester
(e.g., H-Gly-OMe)

DCC, HOBt, TEA
in DCM

Work-up &
Purification

Protected Dipeptide
(Z-Lys-Gly-OMe OBzl)

Choose Deprotection
Method

Catalytic Transfer
Hydrogenation

(Pd/C, HCOOH)

Mild

Acidolysis
(HBr/AcOH)

Harsh

Deprotected
Dipeptide

Click to download full resolution via product page

Caption: General experimental workflow for dipeptide synthesis and deprotection.
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Caption: Simplified pathway of glucosepane formation from lysine and arginine residues.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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